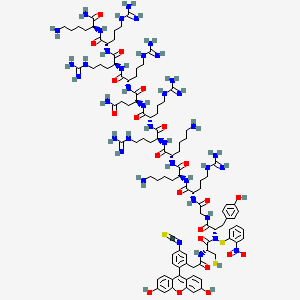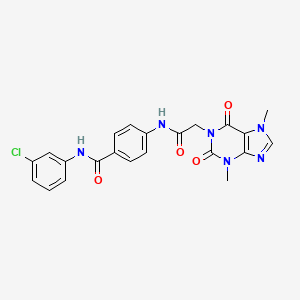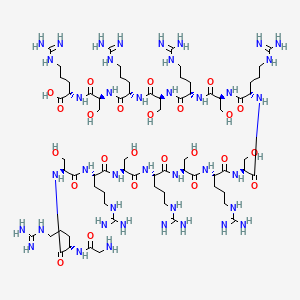
Cys(Npys)-TAT (47-57), FAM-labeled
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cys(Npys)-TAT (47-57), FAM-labeled is a synthetic peptide that combines several functional groups to achieve specific biochemical properties. The peptide sequence TAT (47-57) is derived from the trans-activator of transcription protein of the human immunodeficiency virus. The addition of Cys(Npys) introduces a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl group, which is useful for selective disulfide bond formation. The FAM label refers to the attachment of a fluorescein amidite, a fluorescent dye, which allows for the visualization and tracking of the peptide in various biological assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cys(Npys)-TAT (47-57), FAM-labeled involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The cysteine residue is introduced with a 3-nitro-2-pyridinesulfenyl protecting group to prevent unwanted reactions. After the peptide chain is assembled, the FAM label is attached to the N-terminus through a coupling reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques ensure high purity and yield. The use of large-scale reactors and continuous flow systems can further enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cys(Npys)-TAT (47-57), FAM-labeled undergoes several types of chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with other cysteine-containing molecules.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol.
Substitution: The 3-nitro-2-pyridinesulfenyl group can be selectively removed to expose the cysteine thiol for further conjugation.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as hydrogen peroxide or air exposure.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Removal of the 3-nitro-2-pyridinesulfenyl group using reagents like mercaptoethanol.
Major Products Formed
Disulfide-linked peptides: Formed through oxidation reactions.
Free thiol peptides: Resulting from reduction reactions.
Conjugated peptides: Formed by reacting the free thiol with other functional groups.
Wissenschaftliche Forschungsanwendungen
Cys(Npys)-TAT (47-57), FAM-labeled has a wide range of applications in scientific research:
Chemistry: Used in studies involving peptide synthesis, modification, and conjugation.
Biology: Employed in cellular uptake studies due to the TAT sequence’s ability to penetrate cell membranes.
Medicine: Investigated for drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of diagnostic assays and imaging techniques.
Wirkmechanismus
The mechanism of action of Cys(Npys)-TAT (47-57), FAM-labeled involves several key steps:
Cellular Uptake: The TAT sequence facilitates the peptide’s entry into cells by interacting with cell surface receptors and promoting endocytosis.
Disulfide Bond Formation: The cysteine residue can form disulfide bonds with intracellular proteins, potentially altering their function.
Fluorescence: The FAM label allows for the visualization of the peptide’s localization and distribution within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cys(Npys)-TAT (47-57): Without the FAM label, used for similar applications but lacks fluorescence.
TAT (47-57), FAM-labeled: Without the cysteine residue, used primarily for tracking and imaging.
Other Cell-Penetrating Peptides: Such as penetratin and transportan, which also facilitate cellular uptake but have different sequences and properties.
Uniqueness
Cys(Npys)-TAT (47-57), FAM-labeled is unique due to its combination of cell-penetrating ability, selective disulfide bond formation, and fluorescent labeling. This makes it a versatile tool for various biochemical and biomedical applications.
Eigenschaften
Molekularformel |
C101H152N38O21S3 |
|---|---|
Molekulargewicht |
2330.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[2-(3,6-dihydroxy-3H-xanthen-9-yl)-5-isothiocyanatophenyl]acetyl]amino]-3-sulfanylpropanoyl]-(2-nitrophenyl)sulfanylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C101H152N38O21S3/c102-38-6-3-15-64(84(106)146)129-86(148)68(19-10-42-120-97(109)110)132-89(151)70(21-12-44-122-99(113)114)134-91(153)71(22-13-45-123-100(115)116)136-93(155)73(36-37-80(105)143)137-92(154)72(23-14-46-124-101(117)118)135-90(152)69(20-11-43-121-98(111)112)133-88(150)67(17-5-8-40-104)131-87(149)66(16-4-7-39-103)130-85(147)65(18-9-41-119-96(107)108)127-82(145)52-125-94(156)76(47-55-26-29-58(140)30-27-55)138(163-79-25-2-1-24-75(79)139(158)159)95(157)74(53-161)128-81(144)49-56-48-57(126-54-162)28-33-61(56)83-62-34-31-59(141)50-77(62)160-78-51-60(142)32-35-63(78)83/h1-2,24-35,48,50-51,59,64-74,76,140-142,161H,3-23,36-47,49,52-53,102-104H2,(H2,105,143)(H2,106,146)(H,125,156)(H,127,145)(H,128,144)(H,129,148)(H,130,147)(H,131,149)(H,132,151)(H,133,150)(H,134,153)(H,135,152)(H,136,155)(H,137,154)(H4,107,108,119)(H4,109,110,120)(H4,111,112,121)(H4,113,114,122)(H4,115,116,123)(H4,117,118,124)/t59?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m0/s1 |
InChI-Schlüssel |
ZVGXXRBGGTZXMP-NRAYXAAJSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN([C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)C(=O)C(CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)

![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)

![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12389583.png)
![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![tetralithium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12389587.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)
